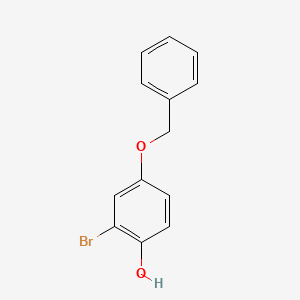

4-(Benzyloxy)-2-bromophenol

Overview

Description

4-(Benzyloxy)-2-bromophenol is a chemical compound that belongs to the phenol family . It is also known as the monobenzyl ether of hydroquinone . This compound is a colorless solid and is soluble in alcohol, benzene, and diethyl ether, but practically insoluble in water .

Molecular Structure Analysis

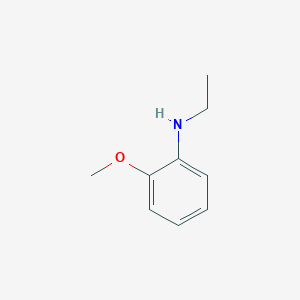

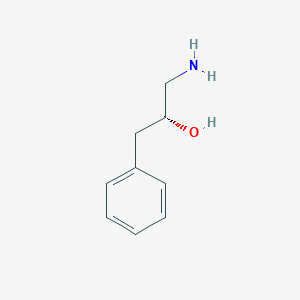

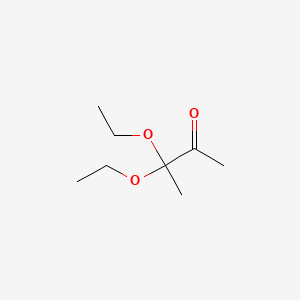

The molecular structure of 4-(Benzyloxy)-2-bromophenol is characterized by the presence of a benzyl group (C6H5CH2) and a phenol group (C6H4OH), connected by an oxygen atom . The molecular formula is C13H12O2 .Physical And Chemical Properties Analysis

4-(Benzyloxy)-2-bromophenol is a colorless solid that is soluble in alcohol, benzene, and diethyl ether, but practically insoluble in water . Further physical and chemical properties are not detailed in the retrieved sources.Scientific Research Applications

Intermediate in Drug Synthesis

4-(Benzyloxy)-2-bromophenol is used as an intermediate in the preparation of Bazedoxifene acetate . Bazedoxifene acetate is a selective estrogen receptor modulator (SERM) that is used in hormone therapy for postmenopausal women.

Synthesis of Dyes

This compound plays an essential role in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid . These dyes are used in various industries, including textiles and printing.

Polyester Fiber Dyeing

4-(Benzyloxy)-2-bromophenol is used for polyester fiber dyeing . It provides a means to color polyester fibers, which are widely used in the textile industry.

Rubber Industry

This compound is also used in the rubber industry . While the exact application isn’t specified, it could be used in the vulcanization process or as an additive to improve the properties of rubber.

Depigmenting Agent

4-(Benzyloxy)-2-bromophenol acts as a depigmenting agent . This means it can be used in cosmetic formulations to lighten the skin or to treat hyperpigmentation disorders.

Synthesis of Phosphine Oxides

It is used in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide . Phosphine oxides are used in various applications, including as ligands in homogeneous catalysis and in the synthesis of flame retardants.

Mechanism of Action

Target of Action

4-(Benzyloxy)-2-bromophenol is a derivative of monobenzone, also known as 4-(Benzyloxy)phenol . Monobenzone is a depigmenting agent whose primary target is melanin-producing cells, known as melanocytes . Melanocytes play a crucial role in skin pigmentation by producing and distributing melanin, the pigment responsible for skin color .

Mode of Action

The compound interacts with melanocytes, increasing the excretion of melanin . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . The hyperpigmented skin appears to fade more rapidly than normal skin, and exposure to sunlight reduces the depigmenting effect of the drug .

Biochemical Pathways

By increasing the excretion of melanin from melanocytes, it disrupts the normal pigmentation process .

Result of Action

The primary result of the action of 4-(Benzyloxy)-2-bromophenol is skin depigmentation. By increasing the excretion of melanin from melanocytes, the compound causes a decrease in skin pigmentation . This effect can be permanent and may lead to the destruction of melanocytes .

Action Environment

The action, efficacy, and stability of 4-(Benzyloxy)-2-bromophenol can be influenced by various environmental factors. For instance, exposure to sunlight has been found to reduce the depigmenting effect of the drug . Furthermore, the compound’s reactivity and stability may be affected by the presence of other substances in its environment .

properties

IUPAC Name |

2-bromo-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGLPWLKZYKDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901304222 | |

| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2-bromophenol | |

CAS RN |

79352-66-2 | |

| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79352-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)